- Sodium percarbonate: a convenient reagent for the Dakin reaction, Tetrahedron Letters, 1992, 33(7), 865-6

Cas no 934-00-9 (3-Methoxycatechol)

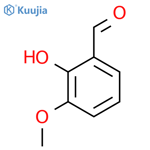

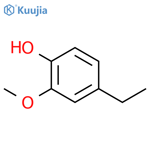

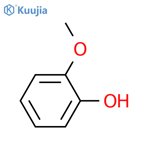

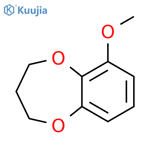

3-Methoxycatechol structure

Produktname:3-Methoxycatechol

3-Methoxycatechol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Methoxybenzene-1,2-diol

- Pyrogallol monomethyl ether

- pyrogallol-1-methyl ether

- 2,3-Dihydroxyanisole~Pyrogallol 1-methyl ether

- 3-Methoxycatechol

- 3-methoxy-1,2-Benzenediol

- 1,2-Dihydroxy-3-methoxybenzene

- Pyrogallol 1-Monomethyl Ether

- 2,3-dihydroxyanisole

- 3-methoxypyrocatechol

- 6-methoxycatechol

- 3-methoxy-pyrocatecho

- pyrogallol 1-methyl ether

- 1-O-Methylpyrogallol

- 2-Hydroxy-3-methoxyphenol

- 3-Methoxy-1,2-dihydroxybenzene

- 3-Methoxy-o-hydroquinone

- NSC 66525

- 3-Methoxy-1,2-benzenediol (ACI)

- Pyrocatechol, 3-methoxy- (6CI, 7CI, 8CI)

- MFCD00002191

- IC13U5393C

- EINECS 213-276-4

- Spectrum5_000531

- NCGC00095761-01

- SY048938

- KBio1_001961

- NSC66525

- KBio2_002117

- NCGC00095761-03

- 934-00-9

- BSPBio_002821

- SPBio_001914

- CS-0179150

- EN300-21179

- 1,2-Benzenediol, 3-methoxy-

- KBioGR_002151

- Spectrum3_001181

- AI3-21349

- Spectrum2_001917

- 1,2-Benzenediol,3-methoxy-

- KBio3_002321

- M0524

- FT-0616000

- CAS-934-00-9

- SR-05000002377-1

- CHEBI:141700

- F0001-2249

- CHEMBL1518159

- SpecPlus_000921

- CCG-38485

- A844580

- BP-20353

- Tox21_200504

- KBioSS_002117

- NCGC00258058-01

- PD000449

- NCGC00095761-02

- AS-48298

- CCRIS 7577

- F30220

- DivK1c_007017

- InChI=1/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H

- SPECTRUM1600919

- DTXCID00826

- UNII-IC13U5393C

- Spectrum4_001656

- Q27280656

- 3-methoxy-benzene-1,2-diol

- NS00039555

- Pyrocatechol, 3-methoxy-

- 3-Methoxycatechol, 99%

- AKOS000121420

- Spectrum_001637

- KBio2_004685

- DTXSID4020826

- KBio2_007253

- BRD-K97139501-001-03-3

- NSC-66525

- SCHEMBL67332

- SDCCGMLS-0066910.P001

- SR-05000002377

- 3-(methyloxy)benzene-1,2-diol

- HY-W116576

- 2-3-4'-TRIHYDROXY-4-METHOXYBENZOPHENONE_met007

- DB-057398

-

- MDL: MFCD00002191

- Inchi: 1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3

- InChI-Schlüssel: LPYUENQFPVNPHY-UHFFFAOYSA-N

- Lächelt: OC1C(O)=C(OC)C=CC=1

- BRN: 1909165

Berechnete Eigenschaften

- Genaue Masse: 140.04700

- Monoisotopenmasse: 140.047344

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 105

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 49.7

- XLogP3: nichts

- Tautomerzahl: 10

Experimentelle Eigenschaften

- Farbe/Form: Weißes kristallines Pulver

- Dichte: 1.270

- Schmelzpunkt: 38.0 to 44.0 deg-C

- Siedepunkt: 164°C/48mmHg(lit.)

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: 1.4638 (estimate)

- PSA: 49.69000

- LogP: 1.10640

- Löslichkeit: Nicht bestimmt

3-Methoxycatechol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302+H312+H332-H315-H319

- Warnhinweis: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

- RTECS:CZ9002750

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:0-10°C

- Risikophrasen:R36/37/38

3-Methoxycatechol Zolldaten

- HS-CODE:2909500000

- Zolldaten:

China Zollkodex:

2909500000Übersicht:

2909000000. Etherphenol\Etheralkoholphenol und seine Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2909000000 Etherphenole, Etheralkoholphenole und ihre halogenierten, sulfonierten, nitrierten oder nitrosierten Derivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

3-Methoxycatechol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21179-5.0g |

3-methoxybenzene-1,2-diol |

934-00-9 | 95.0% | 5.0g |

$80.0 | 2025-02-20 | |

| Enamine | EN300-21179-10.0g |

3-methoxybenzene-1,2-diol |

934-00-9 | 95.0% | 10.0g |

$129.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QB661-1g |

3-Methoxycatechol |

934-00-9 | 98% | 1g |

¥74.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231804-5 g |

3-Methoxycatechol, |

934-00-9 | 98% | 5g |

¥564.00 | 2023-07-11 | |

| Life Chemicals | F0001-2249-0.25g |

3-Methoxycatechol |

934-00-9 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157868-100g |

3-Methoxycatechol |

934-00-9 | >98.0%(GC) | 100g |

¥1876.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157868-25G |

3-Methoxycatechol |

934-00-9 | >98.0%(GC) | 25g |

¥513.90 | 2023-09-02 | |

| TRC | M262000-25g |

3-Methoxycatechol |

934-00-9 | 25g |

$ 374.00 | 2023-09-07 | ||

| ChemScence | CS-0179150-100g |

3-Methoxybenzene-1,2-diol |

934-00-9 | 100g |

$404.0 | 2021-09-02 | ||

| ChemScence | CS-0179150-25g |

3-Methoxybenzene-1,2-diol |

934-00-9 | 25g |

$113.0 | 2021-09-02 |

3-Methoxycatechol Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C

Referenz

From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology

,

Polymer Testing,

2020,

81,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: L-Ascorbic acid , Eupergit C 250L Catalysts: Monophenol monooxygenase Solvents: Water ; 24 h, pH 7, rt

Referenz

- Layer-by-Layer coated tyrosinase: An efficient and selective synthesis of catechols, Bioorganic & Medicinal Chemistry, 2012, 20(1), 157-166

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Hydrogen peroxide Catalysts: 7,8-Dichloro-5-ethyl-4a,5-dihydro-4a-hydroperoxy-1,3-dimethylbenzo[g]pteridine-2… Solvents: Methanol , Water ; 3 min, rt

Referenz

- Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts, Organic Letters, 2012, 14(11), 2806-2809

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, rt → reflux

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- An efficient strategy for protecting dihydroxyl groups of catechols, Synlett, 2013, 24(6), 741-746

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; overnight, > -78 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- N-Protected 1,2-Oxazetidines as a Source of Electrophilic Oxygen: Straightforward Access to Benzomorpholines and Related Heterocycles by Using a Reactive Tether, Chemistry - A European Journal, 2015, 21(25), 9157-9164

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran , Water ; cooled; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Referenz

- Lignin inspired phenolic polyethers synthesized via ADMET: Systematic structure-property investigation, European Polymer Journal, 2017, 95, 503-513

Herstellungsverfahren 17

Herstellungsverfahren 18

Herstellungsverfahren 19

Herstellungsverfahren 20

Herstellungsverfahren 21

3-Methoxycatechol Raw materials

- Pyrogallol

- Lignin

- Guaiacol

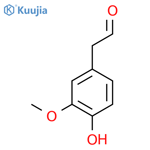

- 2-Hydroxy-3-methoxybenzaldehyde

- 1,2,3-Trimethoxybenzene

- 2,6-Dimethoxyphenol

- 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-

3-Methoxycatechol Preparation Products

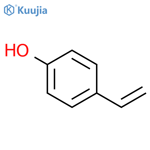

- 4-Vinylphenol (2628-17-3)

- 4-Ethylguaiacol (2785-89-9)

- Vanillin (121-33-5)

- 4-Methylbenzaldehyde (104-87-0)

- 3-Methoxycatechol (934-00-9)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- Guaiacol (90-05-1)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)

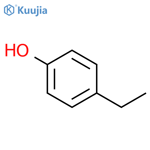

- 4-Ethylphenol (123-07-9)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- Acetosyringone (2478-38-8)

3-Methoxycatechol Verwandte Literatur

-

Malte Otromke,Lara Theiss,Anna Wunsch,Alexander Susdorf,Thomas Aicher Green Chem. 2015 17 3621

-

Ruibo Li,Ryo Narita,Ryota Ouda,Chihiro Kimura,Hiroshi Nishimura,Mitsuyoshi Yatagai,Takashi Fujita,Takashi Watanabe RSC Adv. 2018 8 35888

-

Malte Otromke,Lara Theiss,Anna Wunsch,Alexander Susdorf,Thomas Aicher Green Chem. 2015 17 3621

-

Yu Ji,Shohana Islam,Haiyang Cui,Gaurao V. Dhoke,Mehdi D. Davari,Alan M. Mertens,Ulrich Schwaneberg Catal. Sci. Technol. 2020 10 2369

-

Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934-00-9)3-Methoxycatechol

Reinheit:99%/99%

Menge:100g/500g

Preis ($):270.0/947.0